Thiomorpholine 1,1-dioxide hydrochloride

Solubility Formulation Physicochemical properties

Thiomorpholine 1,1-dioxide hydrochloride (CAS 59801-62-6) is the hydrochloride salt of the fully oxidized sulfone, delivering >10-fold enhanced aqueous solubility (30.8 mg/mL) over the free base. This scaffold confers 2- to 4-fold greater antiviral potency in HIV-1 maturation assays and outperforms morpholine analogs in fungicide applications (EC50 15.6 mg/L). With demonstrated anticancer activity (IC50 1.2-8.5 µM), it is a versatile building block for medicinal chemistry. Ideal for aqueous-phase syntheses.

Molecular Formula C4H10ClNO2S
Molecular Weight 171.65 g/mol
CAS No. 59801-62-6
Cat. No. B153576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholine 1,1-dioxide hydrochloride
CAS59801-62-6
Molecular FormulaC4H10ClNO2S
Molecular Weight171.65 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1.Cl
InChIInChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H
InChIKeyUOMTVKMKHZMFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiomorpholine 1,1-Dioxide Hydrochloride (CAS 59801-62-6): A High-Solubility Sulfone Building Block for Medicinal Chemistry and Synthesis


Thiomorpholine 1,1-dioxide hydrochloride (CAS 59801-62-6) is a heterocyclic organic compound that exists as a hydrochloride salt of the fully oxidized thiomorpholine sulfone. It belongs to the thiomorpholine dioxide class, a scaffold widely recognized as a versatile building block in medicinal chemistry . Structurally, it comprises a six-membered ring containing one nitrogen and one sulfur atom, with the sulfur oxidized to a sulfone (S=O) group, while the nitrogen is protonated to form the hydrochloride salt . This salt form confers significantly enhanced aqueous solubility relative to its free base counterpart (30.8 mg/mL predicted solubility vs. limited solubility for free base), a critical advantage for both synthetic manipulation in aqueous media and downstream biological applications .

Why Thiomorpholine 1,1-Dioxide Hydrochloride (CAS 59801-62-6) Cannot Be Replaced by In-Class Analogs: The Quantitative Differentiation Imperative


Generic substitution of thiomorpholine 1,1-dioxide hydrochloride with closely related analogs—such as morpholine, non-oxidized thiomorpholine, or even the free base thiomorpholine 1,1-dioxide—is not scientifically justifiable due to quantifiable differences in physicochemical properties and biological performance. The sulfone oxidation state (1,1-dioxide) profoundly alters the electronic environment, pKa, and metabolic stability of the scaffold [1], while the hydrochloride salt form provides a >10-fold improvement in aqueous solubility relative to the free base . These distinctions translate into measurable differences in biological activity, as demonstrated in comparative studies where the thiomorpholine dioxide moiety conferred 2- to 4-fold improvements in antiviral potency over non-dioxide analogs [2] and distinct fungicidal efficacy profiles relative to morpholine and thiomorpholine derivatives [3].

Quantitative Evidence Guide: Thiomorpholine 1,1-Dioxide Hydrochloride (CAS 59801-62-6) vs. Closest Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base Thiomorpholine 1,1-Dioxide

The hydrochloride salt of thiomorpholine 1,1-dioxide demonstrates significantly enhanced aqueous solubility compared to the free base form. Predicted solubility for the hydrochloride salt is 30.8 mg/mL (0.179 mol/L) , whereas the free base thiomorpholine 1,1-dioxide exhibits only slight solubility in water (soluble primarily in DMSO and methanol) [1].

Solubility Formulation Physicochemical properties

Synthetic Yield: Optimized Oxidation Protocol vs. Conventional Methods

A patented preparation method employing stepwise potassium permanganate oxidation of an amino-protected thiomorpholine precursor achieves yields of 70-85% for thiomorpholine-1,1-dioxide hydrochloride, representing a significant improvement over conventional oxidation protocols that typically yield 50-60% due to over-oxidation and side reactions [1].

Synthetic efficiency Process chemistry Oxidation

Antifungal Activity: Thiomorpholine 1,1-Dioxide Moiety vs. Morpholine and Thiomorpholine Analogs

In a series of 2-methyl-5-phenylthiazole-4-carboxamides, the thiomorpholine 1,1-dioxide-containing derivative {2-methyl-5-[4-(trifluoromethyl)phenyl]thiazol-4-yl}(thiomorpholin-4-yl)methanone displayed an EC50 of 15.6 mg/L against Botrytis cinerea, compared to EC50 values of 19.6 mg/L for the corresponding morpholine derivative and >50 mg/L for the non-oxidized thiomorpholine analog [1]. The dioxide moiety conferred superior potency relative to both the oxygen analog (morpholine) and the non-oxidized sulfur analog (thiomorpholine).

Antifungal Crop protection EC50

HIV-1 Maturation Inhibition: Thiomorpholine Dioxide (TMD) vs. C-28 Amide Series

In a series of C28 amine-based betulinic acid derivatives, the thiomorpholine dioxide (TMD) derivative 20 demonstrated a 2- to 4-fold improvement in antiviral potency toward screening viruses compared to the C-28 amide analog 3 [1]. Furthermore, TMD 20 exhibited low shifts in EC50 values toward the V370A and ΔV370 viruses in the presence of human serum or human serum albumin, and improved potency toward the polymorphic T371A and V362I virus variants, indicating superior activity against resistance-associated polymorphisms [1].

HIV-1 Maturation inhibitor Antiviral

Anticancer Activity: Thiomorpholine 1,1-Dioxide-Derived Triazole Hybrids vs. Cisplatin

A series of thiomorpholine 1,1-dioxide-derived 1,2,3-triazole hybrids were screened for in vitro anticancer activity against MCF-7, HeLa, and HEK293 cell lines. Three derivatives (6b, 6g, and 6i) exhibited potent anticancer activity across all three cell lines, with IC50 values ranging from 1.2 to 8.5 µM, comparing favorably to the standard drug cisplatin (IC50: 2.0-12.0 µM across the same cell lines) [1]. Notably, derivatives 6b and 6g demonstrated in vivo anticancer efficacy in EAC-bearing mice, confirming the translational potential of the scaffold [1].

Anticancer Triazole hybrids Cytotoxicity

Metabolic and Chemical Stability: Sulfone Moiety vs. Non-Oxidized Thiomorpholine

The fully oxidized sulfone group in thiomorpholine 1,1-dioxide confers resistance to metabolic S-oxidation, a common clearance pathway for non-oxidized thiomorpholine and morpholine derivatives. In the HIV-1 maturation inhibitor program, the thiomorpholine dioxide (TMD) scaffold was specifically selected because the sulfone moiety eliminates the metabolic liability of sulfur oxidation, contributing to the observed improvement in pharmacokinetic profile and plasma exposure [1]. This stability advantage is a class-level property of sulfone-containing heterocycles [2].

Metabolic stability Oxidative resistance Pharmacokinetics

Recommended Application Scenarios for Thiomorpholine 1,1-Dioxide Hydrochloride (CAS 59801-62-6) Based on Comparative Evidence


Antiviral Drug Discovery: HIV-1 Maturation Inhibitor Lead Optimization

For programs targeting HIV-1 maturation, the thiomorpholine dioxide (TMD) scaffold should be prioritized over non-oxidized thiomorpholine or morpholine analogs. The TMD moiety demonstrated a 2- to 4-fold improvement in potency and superior activity against resistance-associated polymorphisms (V370A, ΔV370, T371A, V362I) relative to C-28 amide derivatives, with reduced serum shift [1]. This scaffold is particularly valuable when addressing viral escape mutations and improving pharmacokinetic profiles.

Antifungal Crop Protection Agent Development

In the design of fungicides targeting Botrytis cinerea and related phytopathogens, thiomorpholine 1,1-dioxide-containing analogs provide quantifiable potency advantages. The dioxide derivative achieved an EC50 of 15.6 mg/L, outperforming both morpholine (19.6 mg/L) and non-oxidized thiomorpholine (>50 mg/L) analogs [1]. This scaffold is recommended for agrochemical discovery programs seeking enhanced efficacy against resistant fungal strains.

Oncology Drug Discovery: Triazole Hybrid Anticancer Agents

The thiomorpholine 1,1-dioxide scaffold serves as an effective foundation for 1,2,3-triazole hybrids with anticancer activity. Derivatives demonstrated IC50 values (1.2-8.5 µM) comparable to or better than cisplatin (2.0-12.0 µM) across multiple cancer cell lines, with confirmed in vivo efficacy in EAC mouse models [1]. This application scenario is particularly relevant for medicinal chemistry teams pursuing novel cytotoxic agents with alternative mechanisms of action.

Synthetic Methodology Development Requiring High Aqueous Solubility

For reactions conducted in aqueous or biphasic media—including bioconjugation, click chemistry, and enzymatic transformations—the hydrochloride salt form (predicted solubility 30.8 mg/mL) offers a clear advantage over the free base [1]. This enhanced solubility facilitates higher reaction concentrations, improved yields, and broader compatibility with water-sensitive protocols [2].

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